933785-68-3 (Free base)

Description

Such compounds often exhibit unique physicochemical properties, such as high solubility, bioavailability, or specific biological activity (e.g., enzyme inhibition or receptor binding).

Properties

CAS No. |

933785-68-3 |

|---|---|

Molecular Formula |

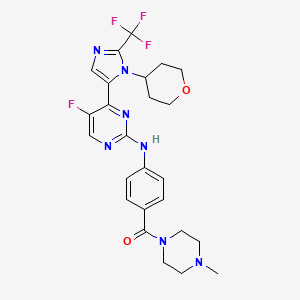

C25H27F4N7O2 |

Molecular Weight |

533.5 g/mol |

IUPAC Name |

[4-[[5-fluoro-4-[3-(oxan-4-yl)-2-(trifluoromethyl)imidazol-4-yl]pyrimidin-2-yl]amino]phenyl]-(4-methylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C25H27F4N7O2/c1-34-8-10-35(11-9-34)22(37)16-2-4-17(5-3-16)32-24-31-14-19(26)21(33-24)20-15-30-23(25(27,28)29)36(20)18-6-12-38-13-7-18/h2-5,14-15,18H,6-13H2,1H3,(H,31,32,33) |

InChI Key |

JKLMQKZMMRJQCK-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=NC=C(C(=N3)C4=CN=C(N4C5CCOCC5)C(F)(F)F)F |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=NC=C(C(=N3)C4=CN=C(N4C5CCOCC5)C(F)(F)F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AZD8926; AZD-8926; AZD 8926. |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis focuses on compounds with structural or functional similarities, as inferred from the evidence. Key parameters include molecular weight, solubility, synthesis methods, and biological activity.

Structural and Functional Analogues

CAS 393-11-3

- Molecular Formula : C₇H₅F₃N₂O₂

- Molecular Weight : 206.12 g/mol

- Solubility : 0.661 mg/mL (0.00321 mol/L) in aqueous solutions .

- Key Features: Contains trifluoromethyl and nitro groups, common in bioactive molecules. Moderate GI absorption (high) but lacks blood-brain barrier (BBB) penetration. Synthesized via reactions involving 5-amino-2-nitrobenzotrifluoride and ethoxy-substituted benzamides .

CAS 73978-41-3

- Molecular Formula : C₇H₉ClN₆O

- Molecular Weight : 228.64 g/mol

- Solubility : 17.9 mg/mL (0.0785 mol/L), classified as "very soluble" .

- Key Features: High hydrogen bond donor/acceptor count (3 H-donors, 5 H-acceptors), influencing solubility and protein interactions. Synthesized using sodium hydroxide-mediated reactions with triphenylphosphine dibromide intermediates .

CAS 6238-12-6

- Molecular Formula: C₁₁H₁₁NO

- Molecular Weight : 173.21 g/mol

- Solubility : 0.157 mg/mL (0.000907 mol/L) in water, with moderate lipophilicity (LogP ~2.58) .

- Key Features :

Comparative Data Table

Research Findings and Trends

Solubility-Bioavailability Relationship: CAS 73978-41-3’s high solubility (17.9 mg/mL) correlates with its "very soluble" classification, likely due to polar groups (e.g., -Cl, -N₆O). In contrast, CAS 6238-12-6’s lower solubility aligns with its higher LogP (lipophilicity) . For 933785-68-3, analogous substituents (e.g., -CF₃, -NO₂) may similarly modulate solubility and absorption.

Synthetic Accessibility :

- Amide coupling (used for CAS 393-11-3) and palladium-catalyzed reactions (CAS 6238-12-6) are scalable for industrial production .

- Alkaline hydrolysis methods (CAS 73978-41-3) require precise pH control but yield high-purity products .

BBB penetration is absent in CAS 393-11-3, making it unsuitable for CNS-targeted therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.